molecular formula C8H18Cl2FN3O B13175660 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride

Cat. No.: B13175660
M. Wt: 262.15 g/mol
InChI Key: BZEHFVVVKFAUTE-UHFFFAOYSA-N
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Description

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methylamino group, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. This modulation can result in various physiological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrrolidine derivatives and analogs with different substituents. Examples include:

Uniqueness

The uniqueness of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity, electronegativity, and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H18Cl2FN3O

Molecular Weight

262.15 g/mol

IUPAC Name

2-[4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide;dihydrochloride

InChI

InChI=1S/C8H16FN3O.2ClH/c1-11-3-7-2-6(9)4-12(7)5-8(10)13;;/h6-7,11H,2-5H2,1H3,(H2,10,13);2*1H

InChI Key

BZEHFVVVKFAUTE-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(CN1CC(=O)N)F.Cl.Cl

Origin of Product

United States

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